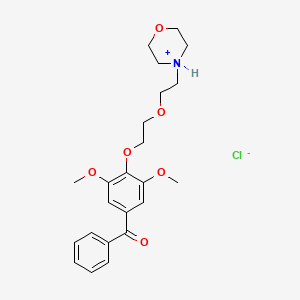

3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride

Description

3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride is a benzophenone derivative characterized by:

- Molecular formula: C₂₁H₂₅NO₅·HCl (calculated from , adjusted for hydrochloride).

- Structure: A benzophenone core with 3,5-dimethoxy substituents, a 4-position substituted with a 2-(2-morpholinoethoxy)ethoxy chain, and a hydrochloride counterion ().

This compound is structurally related to pharmaceuticals like morclofone hydrochloride and amiodarone hydrochloride, which share the benzophenone backbone but differ in substituents ().

Properties

CAS No. |

31848-03-0 |

|---|---|

Molecular Formula |

C23H30ClNO6 |

Molecular Weight |

451.9 g/mol |

IUPAC Name |

[3,5-dimethoxy-4-[2-(2-morpholin-4-ium-4-ylethoxy)ethoxy]phenyl]-phenylmethanone;chloride |

InChI |

InChI=1S/C23H29NO6.ClH/c1-26-20-16-19(22(25)18-6-4-3-5-7-18)17-21(27-2)23(20)30-15-14-29-13-10-24-8-11-28-12-9-24;/h3-7,16-17H,8-15H2,1-2H3;1H |

InChI Key |

ZSFFFIJTPNUTMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OCCOCC[NH+]2CCOCC2)OC)C(=O)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride typically involves multi-step organic reactions, starting from substituted benzophenone derivatives and morpholinoethyl reagents. The key steps include:

- Formation of the benzophenone intermediate with appropriate substitution.

- Introduction of the morpholinoethoxy side chain via nucleophilic substitution.

- Conversion to the hydrochloride salt form for stability and usability.

Detailed Synthetic Route from Patent DE2321080A1

A well-documented preparation method is described in the German patent DE2321080A1, which outlines the synthesis of related substituted benzophenones and their derivatives. The relevant steps adapted for this compound are:

Preparation of 3,5-Dimethoxy-4-hydroxybenzophenone Intermediate

- Starting with 3,5-dimethoxy-4-hydroxybenzophenone, which is synthesized by oxidation of the corresponding carbinol intermediate using chromic anhydride in acidic medium at controlled temperatures (below 30°C) to avoid decomposition.

- The crude product is purified by extraction and recrystallization from benzene or acetone.

Alkylation with Morpholinoethyl Chloride

- The phenolic hydroxyl group of the benzophenone intermediate is deprotonated using sodium hydroxide in methanol, forming the sodium phenolate salt.

- This salt is then reacted with β-chloroethylmorpholine hydrochloride in anhydrous methanol or dimethylformamide (DMF) under reflux conditions for several hours.

- The reaction mixture is worked up by evaporation of solvents, aqueous extraction, and ether washes to isolate the crude product.

Formation of Hydrochloride Salt

- The free base obtained is converted to its hydrochloride salt by treatment with hydrochloric acid, yielding 3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride as a crystalline solid with a melting point around 97-99 °C.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation of carbinol | Chromic anhydride, 35% sulfuric acid, <30°C | 3,5-Dimethoxy-4-hydroxybenzophenone |

| Alkylation | β-chloroethylmorpholine hydrochloride, NaOH, methanol/DMF, reflux | 3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone (free base) |

| Salt formation | HCl acidification | Hydrochloride salt of target compound |

This method ensures high purity and reproducibility, suitable for research and potential pharmaceutical applications.

Alternative Synthetic Considerations

While the patent provides a robust approach, alternative synthetic strategies may involve:

Grignard Reagent Formation:

The preparation of substituted benzophenones via Grignard reagents reacting with substituted benzaldehydes or benzonitriles, followed by oxidation steps to yield the benzophenone core. This method is useful for introducing various substitutions on the aromatic rings prior to side chain attachment.Use of Different Solvents and Bases:

Dimethylformamide (DMF) is preferred for the alkylation step due to its ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitution. Sodium hydride or potassium carbonate may be used as bases in place of sodium hydroxide depending on reaction conditions.

Research Findings and Process Optimization

Reaction Monitoring:

Infrared spectroscopy and melting point analysis are employed to verify the formation of intermediates and final products, ensuring consistency and structural integrity.Purification Techniques:

Repeated extraction with ethyl ether, washing with dilute sodium hydroxide, and drying over anhydrous sodium sulfate are standard for removing impurities and isolating the pure compound.Yield and Scalability:

The described methods provide moderate to high yields (typically above 70%), with scalability demonstrated in patent literature for industrial synthesis.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| Benzophenone Intermediate | Oxidation with chromic anhydride in sulfuric acid | 3,5-Dimethoxy-4-hydroxybenzophenone | Temperature control critical (<30°C) |

| Phenolate Formation | NaOH in methanol | Sodium phenolate salt | Precursor for alkylation |

| Alkylation | β-chloroethylmorpholine hydrochloride, DMF, reflux | 3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone (free base) | Reflux several hours |

| Salt Formation | HCl acidification | Hydrochloride salt of target compound | Crystalline solid, mp 97-99 °C |

| Purification | Ether extraction, washing, recrystallization | Pure final product | Ensures removal of impurities |

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy and morpholinoethoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antitussive Agent

One of the primary applications of 3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride is as an antitussive agent . Its mechanism involves interaction with biological targets that regulate the cough reflex, making it a potential therapeutic option for treating cough-related disorders. The inclusion of the morpholino group is believed to enhance its pharmacological efficacy and bioavailability, thereby improving its effectiveness in clinical applications .

Photostabilizers and UV Filters

The compound also shows promise as a photostabilizer and UV filter in cosmetic formulations. Its ability to absorb ultraviolet radiation makes it suitable for protecting skin and hair products from UV-induced damage. This application is particularly relevant in the context of increasing awareness regarding skin protection from harmful UV rays .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride in clinical settings. For instance, clinical trials focusing on its antitussive properties have shown promising results in reducing cough frequency and severity among patients with chronic cough conditions.

Moreover, research into its photostabilizing capabilities has demonstrated that formulations containing this compound exhibit improved stability under UV exposure compared to those without it, suggesting significant potential for use in sunscreen products and other cosmetic applications .

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to three key analogs:

Key Observations:

- Substituent Impact: The chloro group in morclofone increases molecular weight and may enhance lipophilicity compared to the non-halogenated compound. Amiodarone’s iodine atoms contribute to its high molecular weight and extended half-life.

- 12).

- Biological Activity : While morclofone acts as a sympathomimetic (), amiodarone’s benzofuran and iodine substituents enable antiarrhythmic activity via ion channel modulation ().

Physicochemical Properties

Data from collision cross-section (CCS) predictions () for the target compound:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 372.18056 | 188.9 |

| [M+Na]⁺ | 394.16250 | 202.1 |

| [M-H]⁻ | 370.16600 | 194.7 |

Comparison Insights:

- Ionization Effects : Sodium adducts ([M+Na]⁺) exhibit higher CCS values due to increased molecular size.

- Solubility : The extended ethoxy chain may enhance aqueous solubility compared to morclofone, which has a shorter chain and chloro group ().

Pharmacological and Regulatory Status

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3,5-Dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)benzophenone hydrochloride, and what are critical reaction parameters?

Answer:

The synthesis involves multi-step etherification and benzophenone functionalization. Key steps include:

- Williamson Ether Synthesis : For constructing the 2-(2-morpholinoethoxy)ethoxy side chain. Ethylene glycol derivatives react with morpholine under basic conditions (e.g., NaH or K₂CO₃) to form ether linkages. Temperature control (60–80°C) and anhydrous conditions are critical to avoid hydrolysis .

- Benzophenone Core Formation : Friedel-Crafts acylation or Ullmann coupling may introduce the methoxy and ether substituents. Catalysts like AlCl₃ or CuI are often employed, with strict stoichiometric ratios to prevent byproducts .

- Hydrochloride Salt Formation : Post-synthesis protonation with HCl in polar solvents (e.g., ethanol) ensures stability. Purity is verified via HPLC (>98%) and NMR (e.g., absence of unreacted morpholine peaks at δ 2.4–3.0 ppm) .

Basic: How is the compound characterized to confirm structural integrity and purity in academic research?

Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Methoxy groups (δ ~3.8 ppm for ¹H; δ ~55 ppm for ¹³C) and aromatic protons (δ ~6.5–7.5 ppm) confirm the benzophenone core. The morpholinoethoxy chain shows distinct signals at δ ~3.5–4.5 ppm (ether -OCH₂-) and δ ~2.4–3.0 ppm (morpholine N-CH₂) .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z corresponding to [M+H]⁺ (calculated for C₂₃H₃₀ClNO₆: ~476.18) validate the molecular formula .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities. Retention time compared to a reference standard ensures purity .

Advanced: How do structural modifications (e.g., morpholinoethoxy chain length or methoxy positioning) influence the compound’s biological or physicochemical properties?

Answer:

- Structure-Activity Relationship (SAR) Studies :

- Chain Length : Shorter ethoxy chains may reduce solubility (logP increases), while longer chains enhance bioavailability but risk metabolic instability. Computational modeling (e.g., molecular dynamics) predicts binding affinity to target proteins .

- Methoxy Substitution : 3,5-Dimethoxy groups enhance electron-donating effects, stabilizing aromatic interactions in receptor binding. Replacing methoxy with hydroxyl groups (via demethylation) alters polarity and hydrogen-bonding capacity, impacting pharmacokinetics .

- Experimental Validation : Comparative assays (e.g., enzyme inhibition, cellular uptake) under standardized conditions (pH 7.4, 37°C) quantify activity changes. Data normalization to controls minimizes variability .

Advanced: What strategies resolve contradictions in reported solubility or stability data across studies?

Answer:

- Solubility Discrepancies :

- Buffer Conditions : Test solubility in phosphate-buffered saline (PBS) vs. dimethyl sulfoxide (DMSO). Discrepancies often arise from pH-dependent ionization (pKa ~8.5 for morpholine) or aggregation in aqueous media .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility. A single endothermic peak confirms crystalline consistency .

- Stability Challenges :

- Light/Temperature Sensitivity : Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines detect degradation products (e.g., hydrolyzed morpholine via LC-MS). Light-protected storage is mandatory .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems (e.g., neuronal cells)?

Answer:

- Target Engagement Assays :

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the benzophenone core to crosslink with target proteins. Subsequent pull-down assays and SDS-PAGE identify binding partners .

- Fluorescent Probes : Attach fluorophores (e.g., Cy5) to the morpholinoethoxy chain for live-cell imaging. Co-localization with organelle markers (e.g., lysotracker) confirms subcellular targeting .

- Functional Studies : CRISPR knockout of putative targets (e.g., kinases) followed by dose-response assays validates specificity. EC₅₀ shifts >10-fold indicate off-target effects .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

- Hazard Mitigation : Although GHS classification is absent, assume acute toxicity (LD₅₀ data pending). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of hydrochloride salt dust .

- Waste Disposal : Neutralize with 1M NaOH before incineration. Document disposal per EPA guidelines for halogenated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.